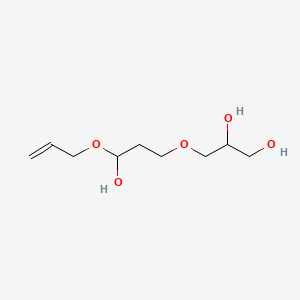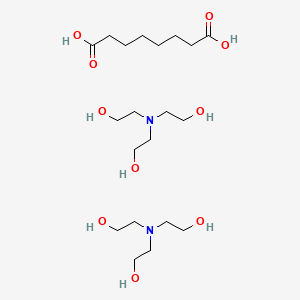
Einecs 285-128-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 285-128-7 involves the reaction of suberic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and tested for quality assurance before being marketed.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 285-128-7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Einecs 285-128-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Einecs 285-128-7 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Adipic acid: Another dicarboxylic acid with similar chemical properties.
Sebacic acid: A dicarboxylic acid with a longer carbon chain.
Azelaic acid: A dicarboxylic acid used in various industrial and medical applications.
Uniqueness
Einecs 285-128-7 is unique due to its specific combination of suberic acid and 2,2’,2’'-nitrilotriethanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
85030-04-2 |
|---|---|
Fórmula molecular |
C20H44N2O10 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;octanedioic acid |
InChI |
InChI=1S/C8H14O4.2C6H15NO3/c9-7(10)5-3-1-2-4-6-8(11)12;2*8-4-1-7(2-5-9)3-6-10/h1-6H2,(H,9,10)(H,11,12);2*8-10H,1-6H2 |
Clave InChI |
FGQABOZGVBGOLT-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


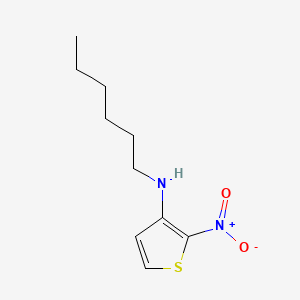


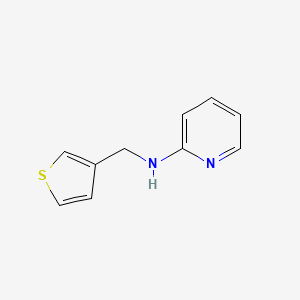

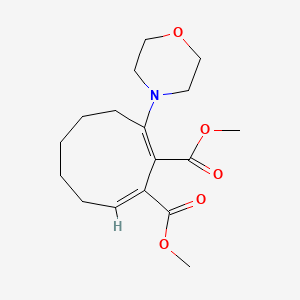
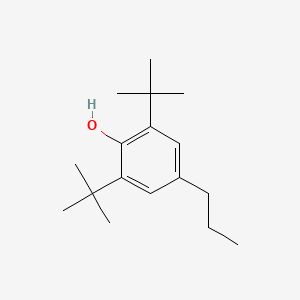
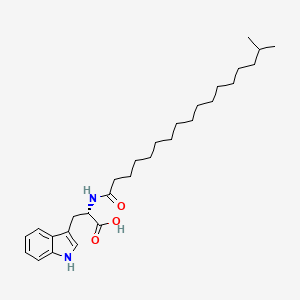
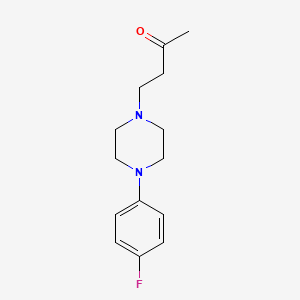
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
